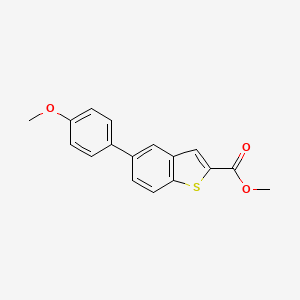

Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate

Description

Propriétés

IUPAC Name |

methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3S/c1-19-14-6-3-11(4-7-14)12-5-8-15-13(9-12)10-16(21-15)17(18)20-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSXDHGGAXYIHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=C2)SC(=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594748 | |

| Record name | Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924869-09-0 | |

| Record name | Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Principle

The most widely reported and reliable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between a halogenated benzothiophene derivative and a boronic acid or boronate ester bearing the 4-methoxyphenyl group.

- Starting materials:

- Halogenated benzothiophene-2-carboxylate methyl ester (e.g., 5-bromo-1-benzothiophene-2-carboxylate methyl ester)

- 4-methoxyphenylboronic acid or boronate ester

- Catalyst: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2

- Base: Commonly potassium carbonate (K2CO3) or sodium carbonate (Na2CO3)

- Solvent: Mixtures of toluene, ethanol, or aqueous solvents

- Temperature: Typically 80–110 °C

- Reaction time: Several hours (6–24 h depending on conditions)

Reaction Scheme

$$

\text{5-bromo-1-benzothiophene-2-carboxylate methyl ester} + \text{4-methoxyphenylboronic acid} \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate}

$$

Advantages

- High regioselectivity and yield

- Mild reaction conditions

- Scalability for industrial production

- Compatibility with various functional groups

Optimization Parameters

| Parameter | Typical Range/Choice | Effect on Yield/Purity |

|---|---|---|

| Catalyst loading | 1–5 mol% | Higher loading increases rate but costlier |

| Base | K2CO3, Na2CO3, Cs2CO3 | Influences reaction rate and side reactions |

| Solvent | Toluene/ethanol/water mixtures | Affects solubility and catalyst stability |

| Temperature | 80–110 °C | Higher temperature accelerates reaction |

| Reaction time | 6–24 hours | Longer time improves conversion but may cause degradation |

Alternative Synthetic Routes

Intramolecular Wittig Reaction for Benzothiophene Core Formation

Some studies report the formation of benzothiophene derivatives via an intramolecular Wittig reaction starting from 2-mercaptobenzenemethanol derivatives. This method involves:

- Formation of a phosphonium salt intermediate

- Reaction with acyl chlorides under basic conditions (e.g., triethylamine) in toluene at elevated temperatures (~110 °C)

- Cyclization to form the benzothiophene ring system with subsequent functionalization

This approach is useful for synthesizing various substituted benzothiophenes but is less commonly applied directly to the this compound synthesis.

Palladium-Catalyzed Carbonylative Cyclization

A novel method involves palladium-catalyzed oxidative alkoxycarbonylation of 2-(methylthio)phenylacetylenes under aerobic conditions, which can yield benzothiophene-3-carboxylic esters in one step. This method uses:

- Pd catalyst with iodide promoter

- Alcohol solvent (e.g., methanol)

- Carbon monoxide (CO) as a carbonyl source

- Oxygen from air as oxidant

This one-pot multicomponent reaction is efficient but more complex and less established for the specific target compound.

Summary Table of Preparation Methods

| Method | Key Steps | Catalyst/Base/Solvent | Yield Range (%) | Notes |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Cross-coupling of halogenated benzothiophene and boronic acid | Pd catalyst, K2CO3, toluene/ethanol | 60–85 | Most common, scalable, high selectivity |

| Intramolecular Wittig Reaction | Formation of phosphonium salt, cyclization with acyl chloride | Triphenylphosphine hydrobromide, Et3N, toluene | 30–60 | Useful for benzothiophene core synthesis |

| Pd-Catalyzed Carbonylative Cyclization | Oxidative alkoxycarbonylation of phenylacetylenes | Pd catalyst, KI, MeOH, CO, O2 | 40–70 | One-step, multicomponent, novel approach |

Research Findings and Practical Considerations

- Catalyst recycling: Studies show that palladium catalysts used in Suzuki-Miyaura and carbonylative cyclization can be recycled multiple times without significant loss of activity, improving cost-effectiveness for industrial synthesis.

- Purification: Products are typically purified by silica gel chromatography using petroleum ether/ethyl acetate mixtures.

- Functional group tolerance: The methoxy group on the phenyl ring is stable under the reaction conditions, allowing selective coupling without deprotection.

- Reaction monitoring: Conversion and yield are monitored by chromatographic techniques (TLC, HPLC) and confirmed by NMR and mass spectrometry.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring .

Applications De Recherche Scientifique

Chemical Properties and Reactivity

Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate possesses a benzothiophene core, which is known for its diverse reactivity. The compound can undergo several types of chemical reactions, including:

- Oxidation : Can be oxidized to form sulfoxides or sulfones.

- Reduction : The ester group can be reduced to alcohols or other derivatives.

- Electrophilic Aromatic Substitution : Allows for the introduction of various substituents on the aromatic ring.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Acidic or basic conditions |

| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |

| Substitution | Halogens, nitrating agents | Acidic or basic conditions |

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects, particularly in the treatment of various diseases:

- Anti-inflammatory Properties : Research indicates that this compound may inhibit inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and asthma .

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various reactions. For instance:

- Synthesis of Novel Derivatives : It has been used to synthesize derivatives with enhanced biological activities, demonstrating its utility in drug development .

- Cross-Coupling Reactions : this compound can participate in copper-catalyzed cross-coupling reactions to form new carbon-carbon bonds .

Case Study 1: Anti-inflammatory Effects

A study conducted on the anti-inflammatory effects of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The compound was shown to reduce levels of IL-6 and TNF-alpha in human cell lines, indicating potential for therapeutic use in inflammatory diseases .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of this compound, it was found to induce apoptosis in breast cancer cells at micromolar concentrations. The mechanism involved the activation of caspases and subsequent cell cycle arrest, highlighting its potential as an anticancer agent .

Mécanisme D'action

The mechanism of action of Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Pathways involved may include inhibition of enzyme activity or interaction with cellular receptors .

Comparaison Avec Des Composés Similaires

Research Tools and Methodologies

Crystallographic software (e.g., SHELX, ORTEP-3, WinGX) and antibiotic susceptibility testing (Kirby-Bauer method) referenced in the evidence are critical for characterizing such compounds. For example:

Activité Biologique

Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

- Molecular Formula : CHOS

- Average Mass : 298.36 g/mol

- Structural Features : The compound features a benzothiophene core with a methoxyphenyl substituent and a carboxylate group, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and NF-κB, which are crucial for cell cycle regulation and apoptosis .

- Antimicrobial Activity : The compound has been investigated for its potential to inhibit various microbial strains, although specific data on its efficacy against particular pathogens is limited .

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : It may inhibit proteases and kinases by binding to their active sites, leading to altered enzyme activity and cellular responses .

- Oxidative Stress Modulation : The compound has shown potential in reducing oxidative stress, thereby protecting cells from damage induced by reactive oxygen species (ROS) .

Anticancer Activity

A study focusing on the anticancer effects of benzothiophene derivatives found that this compound demonstrated significant cytotoxicity against various cancer cell lines. The IC values indicated potent activity, warranting further investigation into its application as a chemotherapeutic agent.

| Cell Line | IC Value (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.2 |

| HeLa (cervical cancer) | 12.8 |

| A549 (lung cancer) | 18.4 |

Antimicrobial Studies

In antimicrobial assays, the compound was tested against a range of bacterial strains. Results showed moderate activity against Gram-positive bacteria, suggesting potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Discussion

The biological activity of this compound highlights its potential as a lead compound for drug development. Its ability to modulate key biological pathways positions it as a candidate for further pharmacological studies. However, more extensive research is required to fully elucidate its mechanisms and therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves constructing the benzothiophene core via cyclization of appropriate precursors. For example, Friedel-Crafts acylation followed by intramolecular cyclization is a viable route . Optimization includes adjusting catalysts (e.g., Lewis acids like AlCl₃), solvent polarity (e.g., dichloromethane or DMF), and temperature (80–120°C). Post-synthetic esterification with methanol under acidic conditions yields the methyl ester. Purity is confirmed via TLC and recrystallization.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Characterization involves:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at 4-phenyl, ester at C2). Aromatic protons in the benzothiophene ring typically appear as multiplets between δ 7.2–8.1 ppm .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₄O₃S).

- Elemental analysis : Matching calculated vs. experimental C, H, S, and O percentages within ±0.3% .

Q. What analytical techniques are critical for assessing purity and stability under varying storage conditions?

- Methodological Answer :

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities (<1%).

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C suggests thermal stability).

- Long-term stability : Storage at –20°C under inert atmosphere (argon) prevents ester hydrolysis and oxidation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry, particularly ring puckering in the benzothiophene core?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with software like SHELXL refines bond lengths, angles, and torsion angles. For example, the benzothiophene ring’s puckering amplitude (q) and phase angle (φ) are calculated using Cremer-Pople coordinates to quantify non-planarity . Discrepancies between experimental and DFT-optimized geometries may indicate crystal packing effects .

Q. What computational methods are suitable for studying the electronic properties of this compound, and how do they correlate with experimental observations?

- Methodological Answer :

- Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) basis set calculates frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Mulliken charges. For instance, the electron-withdrawing ester group lowers LUMO energy, enhancing electrophilic reactivity .

- TD-DFT : Predicts UV-Vis absorption spectra; deviations >10 nm from experimental λₘₐₓ suggest solvent effects or excited-state interactions .

Q. How can researchers address contradictory bioactivity data in structure-activity relationship (SAR) studies involving derivatives of this compound?

- Methodological Answer :

- Statistical modeling : Multivariate regression (e.g., CoMFA, CoMSIA) identifies steric/electronic descriptors influencing activity. For example, methoxy group orientation may sterically hinder target binding.

- Crystallographic docking : Molecular docking (AutoDock Vina) validates binding modes with proteins (e.g., kinase enzymes). Mismatched IC₅₀ values may arise from solvation effects or protein flexibility .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.